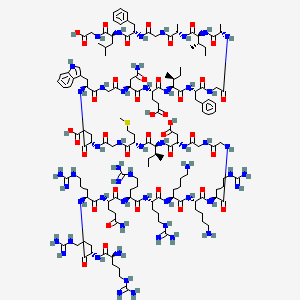

TAT-HA2 Fusion Peptide

Description

Properties

Molecular Formula |

C149H243N53O39S |

|---|---|

Molecular Weight |

3432.9 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C149H243N53O39S/c1-12-78(6)118(141(239)182-81(9)121(219)175-73-112(209)184-102(65-84-35-19-16-20-36-84)138(236)197-100(63-77(4)5)126(224)180-76-117(217)218)200-122(220)82(10)181-109(206)72-178-127(225)101(64-83-33-17-15-18-34-83)199-143(241)120(80(8)14-3)201-137(235)98(49-52-115(213)214)195-139(237)104(67-107(154)204)185-113(210)75-179-128(226)103(66-85-69-173-88-39-22-21-37-86(85)88)198-135(233)96(48-51-114(211)212)183-111(208)74-177-125(223)99(53-62-242-11)196-142(240)119(79(7)13-2)202-140(238)105(68-116(215)216)186-110(207)71-174-108(205)70-176-124(222)89(42-28-57-168-145(157)158)188-129(227)90(40-23-25-54-150)189-130(228)91(41-24-26-55-151)190-132(230)93(44-30-59-170-147(161)162)192-133(231)94(45-31-60-171-148(163)164)193-136(234)97(47-50-106(153)203)194-134(232)95(46-32-61-172-149(165)166)191-131(229)92(43-29-58-169-146(159)160)187-123(221)87(152)38-27-56-167-144(155)156/h15-22,33-37,39,69,77-82,87,89-105,118-120,173H,12-14,23-32,38,40-68,70-76,150-152H2,1-11H3,(H2,153,203)(H2,154,204)(H,174,205)(H,175,219)(H,176,222)(H,177,223)(H,178,225)(H,179,226)(H,180,224)(H,181,206)(H,182,239)(H,183,208)(H,184,209)(H,185,210)(H,186,207)(H,187,221)(H,188,227)(H,189,228)(H,190,230)(H,191,229)(H,192,231)(H,193,234)(H,194,232)(H,195,237)(H,196,240)(H,197,236)(H,198,233)(H,199,241)(H,200,220)(H,201,235)(H,202,238)(H,211,212)(H,213,214)(H,215,216)(H,217,218)(H4,155,156,167)(H4,157,158,168)(H4,159,160,169)(H4,161,162,170)(H4,163,164,171)(H4,165,166,172)/t78-,79-,80-,81-,82-,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,118-,119-,120-/m0/s1 |

InChI Key |

HKDRFTFEDPBOGG-XUHOUDFZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the TAT-HA2 Peptide: Structure, Function, and Experimental Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The TAT-HA2 peptide is a chimeric molecule engineered for efficient intracellular delivery of macromolecular cargo. It synergistically combines the cell-penetrating capabilities of the HIV-1 Trans-Activator of Transcription (TAT) peptide with the pH-sensitive, endosomolytic properties of the influenza virus hemagglutinin subunit 2 (HA2). This guide provides a detailed technical overview of the TAT-HA2 peptide's structure, its dual-mechanism of action, and comprehensive protocols for its synthesis and functional evaluation. Quantitative data are summarized for clarity, and key mechanistic pathways are visualized to facilitate a deeper understanding of its utility as a sophisticated drug delivery vehicle.

Structure of the TAT-HA2 Peptide

The TAT-HA2 peptide is a synthetic construct consisting of two functionally distinct domains, often connected directly or via a short linker.

-

TAT Moiety : This domain is typically composed of the amino acid sequence GRKKRRQRRR (Glycine-Arginine-Lysine-Lysine-Arginine-Arginine-Glutamine-Arginine-Arginine-Arginine). It is characterized by a high density of basic residues (arginine and lysine), conferring a strong positive charge at physiological pH. This cationic nature is fundamental to its ability to interact with negatively charged proteoglycans on the cell surface, initiating cellular uptake.[1]

-

HA2 Moiety : This domain is a synthetic peptide mimicking the N-terminal fusogenic peptide of the influenza hemagglutinin HA2 subunit. A common sequence is GLFGAIAGFIEGGWTGMIDGWYG (Glycine-Leucine-Phenylalanine-Glycine-Alanine-Isoleucine-Alanine-Glycine-Phenylalanine-Isoleucine-Glutamic acid-Glycine-Glycine-Tryptophan-Threonine-Glycine-Methionine-Isoleucine-Aspartic acid-Glycine-Tryptophan-Tyrosine-Glycine). This amphipathic sequence undergoes a critical conformational change from a random coil at neutral pH to an α-helix in the acidic environment of the endosome. This transformation is crucial for its membrane-disrupting activity.[1][2]

-

Chimeric Construct : The two domains are linked to form a single polypeptide chain. Different variants exist, including analogs like E5-TAT, where mutations are introduced into the HA2 sequence (e.g., G4E and G8E) to enhance solubility and activity.[1] For the purpose of this guide, we will focus on a widely cited analog, E5-TAT, due to the availability of detailed quantitative data.

Quantitative Data Summary

The following tables summarize the key physicochemical and functional parameters of a representative TAT-HA2 analog, E5-TAT.

Table 1: Peptide Characteristics (E5-TAT Analog)

| Parameter | Value | Method |

|---|---|---|

| Amino Acid Sequence | GLFEAIAEFIENGWEGLIEGWYGGRKKRRQRRR | Solid-Phase Synthesis |

| Molecular Weight | ~4139.7 Da | Mass Spectrometry |

| Isoelectric Point (pI) | 10.13 | In Silico Calculation |

| Net Charge at pH 7.4 | +8 | In Silico Calculation |

Note: Isoelectric point and net charge were calculated using a standard peptide property calculator tool based on the provided E5-TAT sequence.

Table 2: Functional Parameters (E5-TAT Analog)

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| pH of half-maximal hemolysis (pK50) | 6.7 | In vitro erythrocyte lysis assay | [1] |

| Hemolytic Dose for 50% lysis (HD50) | ~2.6 µM | pH 7.0, Human Red Blood Cells | [1] |

| Hemolytic Dose for 50% lysis (HD50) | ~0.5 µM | pH 4.0, Human Red Blood Cells | [1] |

| Endosomal Escape Efficiency | ~55% | Peptideplex system, Fluorescence Microscopy | [3] |

| siRNA Delivery (Luciferase knockdown) | ~35% | Peptideplex system, 100 nM siRNA dose |[4] |

Mechanism of Action

The function of TAT-HA2 is a two-step process involving TAT-mediated uptake followed by HA2-mediated endosomal escape.

-

Cellular Uptake : The highly positive TAT domain initiates contact with the cell by binding to negatively charged heparan sulfate (B86663) proteoglycans on the cell surface. This interaction triggers internalization, primarily through macropinocytosis, engulfing the peptide and its associated cargo into large endocytic vesicles (macropinosomes).[4][5]

-

Endosomal Escape : As the macropinosome matures, its internal lumen is acidified by proton pumps. This drop in pH (from ~7.4 to ~5.5-6.0) is the critical trigger for the HA2 domain.[6] The glutamic and aspartic acid residues within the HA2 sequence become protonated, neutralizing their negative charges and inducing a conformational shift to a stable, amphipathic α-helix.[7] This helix inserts into the endosomal membrane, disrupting the lipid bilayer and forming pores, which allows the peptide and its cargo to escape the endolysosomal pathway and enter the cytoplasm, avoiding degradation.[1][2]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in TAT-HA2 function and analysis.

Key Experimental Protocols

Protocol 1: Peptide Synthesis and Purification

Method: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide. Swell the resin in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it twice with a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (3 equivalents) using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA). Add this solution to the deprotected resin and allow it to react. Monitor coupling completion using a ninhydrin (B49086) test.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin thoroughly and dry it. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Quality Control: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF) and analytical HPLC. Purity should typically be >95%.

Protocol 2: In Vitro Hemolysis Assay (Fusogenic Activity)

Objective: To measure the pH-dependent membrane-disrupting activity of the TAT-HA2 peptide.

-

Erythrocyte Preparation: Obtain fresh human red blood cells (RBCs) in an anticoagulant-containing tube. Wash the RBCs three times with 10 volumes of phosphate-buffered saline (PBS), pH 7.4, by centrifuging at 500 x g for 5 minutes and aspirating the supernatant. Resuspend the final RBC pellet in PBS to create a 4% (v/v) stock suspension.

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate (B84403) or citrate (B86180) buffers) at various pH values ranging from 5.0 to 7.4.

-

Peptide Dilution: Prepare serial dilutions of the TAT-HA2 peptide in the different pH buffers to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM).

-

Assay Setup: In a 96-well V-bottom plate, add 50 µL of each peptide dilution. Add 50 µL of the 4% RBC suspension to each well.

-

Controls:

-

Negative Control (0% Lysis): 50 µL of buffer + 50 µL of 4% RBC suspension.

-

Positive Control (100% Lysis): 50 µL of buffer + 50 µL of 4% RBC suspension + 10 µL of 10% Triton X-100.

-

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Pelleting: Centrifuge the plate at 800 x g for 10 minutes to pellet intact RBCs and cell debris.

-

Measurement: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 450 nm using a microplate reader.[1]

-

Calculation: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Protocol 3: Cellular Uptake Assay (Flow Cytometry)

Objective: To quantify the internalization of the peptide into cultured cells.

-

Peptide Labeling: Label the TAT-HA2 peptide with a fluorescent dye (e.g., Fluorescein isothiocyanate, FITC) according to the dye manufacturer's protocol. Purify the labeled peptide via HPLC.

-

Cell Culture: Seed cells (e.g., HeLa cells) in a 24-well plate at a density that allows them to reach ~80% confluency on the day of the experiment.

-

Incubation: Replace the culture medium with fresh medium containing various concentrations of the fluorescently labeled TAT-HA2 peptide (e.g., 1 µM, 5 µM, 10 µM). Incubate for a set time (e.g., 1-4 hours) at 37°C.

-

Washing: Aspirate the peptide-containing medium. Wash the cells three times with cold PBS to remove surface-bound peptide. To further quench extracellular fluorescence, a brief wash with an acidic buffer (pH 4.0) can be performed.

-

Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution or trypsin. Quench trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

-

Analysis: Analyze the cells on a flow cytometer.

-

Use forward scatter (FSC) and side scatter (SSC) to gate on the live, single-cell population.

-

Measure the fluorescence intensity in the appropriate channel (e.g., FITC channel).

-

-

Quantification: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the population as measures of cellular uptake.

Protocol 4: Endosomal Escape Assay (Calcein-AM)

Objective: To visualize and quantify the release of endosomally trapped molecules into the cytoplasm.

-

Cell Preparation: Seed cells on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy.

-

Calcein Loading: Incubate the cells with Calcein-AM (e.g., 1-2 µM) in serum-free medium for 30 minutes. Calcein-AM is cell-permeant and non-fluorescent but is cleaved by cytosolic esterases into the membrane-impermeant, fluorescent calcein.

-

Wash and Chase: Wash the cells with PBS to remove excess Calcein-AM. Add fresh complete medium and incubate for at least 30-60 minutes to allow for the sequestration of calcein into endosomes via fluid-phase endocytosis. At this stage, fluorescence should appear as distinct puncta.[8]

-

Peptide Treatment: Add the TAT-HA2 peptide to the cells at the desired concentration and incubate.

-

Imaging: Monitor the cells over time using a fluorescence microscope. Endosomal escape is indicated by a change in the fluorescence pattern from punctate (calcein trapped in endosomes) to diffuse throughout the cytoplasm and nucleus.

-

Quantification (Image Analysis):

-

Acquire images of multiple fields of view for each condition.

-

Use image analysis software (e.g., ImageJ) to quantify the fluorescence distribution. A common method is to measure the standard deviation of pixel intensity within a cell. A high standard deviation corresponds to punctate fluorescence, while a low standard deviation indicates diffuse fluorescence.

-

The percentage of cells showing a diffuse pattern can be calculated as a measure of endosomal escape efficiency.[9]

-

Conclusion

The TAT-HA2 peptide represents a powerful and versatile tool in the field of drug delivery. Its rational design, combining a robust cell-penetrating module with a pH-responsive endosomolytic switch, enables the effective cytoplasmic delivery of a wide range of macromolecular cargos. The experimental protocols detailed herein provide a framework for the reliable synthesis, characterization, and functional validation of this peptide, empowering researchers to harness its potential in the development of next-generation therapeutics. A thorough understanding of its mechanism and quantitative functional parameters is essential for optimizing its application in preclinical and clinical research.

References

- 1. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - Modeling of the Endosomolytic Activity of HA2-TAT Peptides with Red Blood Cells and Ghosts - Biochemistry - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bachem.com [bachem.com]

- 6. Peptide Calculator & Amino Acid Calculator | Biosynth [biosynth.com]

- 7. brainly.com [brainly.com]

- 8. db-thueringen.de [db-thueringen.de]

- 9. Nanocarriers for Protein Delivery to the Cytosol: Assessing the Endosomal Escape of Poly(Lactide-co-Glycolide)-Poly(Ethylene Imine) Nanoparticles [mdpi.com]

The TAT-HA2 Fusion Peptide: A Technical Guide to Enhanced Intracellular Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The delivery of therapeutic macromolecules into the cytoplasm of target cells represents a significant hurdle in drug development. The cell membrane and the subsequent endosomal entrapment are formidable barriers that limit the efficacy of many promising biologics. The TAT-HA2 fusion peptide is a sophisticated biomolecule engineered to overcome these challenges. It synergistically combines the cell-penetrating capabilities of the HIV-1 trans-activator of transcription (TAT) peptide with the pH-sensitive fusogenic properties of the influenza virus hemagglutinin subunit (HA2). This guide provides a comprehensive technical overview of the this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and key applications in research and therapeutic development.

Core Concepts and Mechanism of Action

The this compound is a chimeric peptide that facilitates the efficient intracellular delivery of a wide range of cargo molecules, including proteins, nucleic acids, and nanoparticles.[1][2] Its functionality is derived from its two distinct domains:

-

The TAT Domain: This short, cationic peptide sequence is derived from the HIV-1 TAT protein. It is responsible for the initial binding to the cell surface and subsequent cellular uptake, primarily through lipid raft-dependent macropinocytosis.[3][4][5] The arginine and lysine-rich nature of the TAT peptide facilitates electrostatic interactions with negatively charged proteoglycans on the cell surface, triggering internalization.[6][7]

-

The HA2 Domain: This domain is a segment of the N-terminal region of the influenza virus hemagglutinin 2 (HA2) subunit.[8] It is a pH-sensitive fusogenic peptide that remains inactive at neutral pH. However, upon internalization into the acidic environment of the endosome (pH 5.0-6.0), the glutamic and aspartic acid residues within the HA2 domain become protonated.[3][9] This protonation induces a conformational change in the peptide, leading to the formation of an amphipathic alpha-helix that inserts into and destabilizes the endosomal membrane, ultimately leading to the release of the cargo into the cytoplasm.[3][9]

This dual-mechanism allows the this compound to not only efficiently enter cells but also to effectively overcome the endosomal barrier, a critical step for the bioactivity of many macromolecules.

Quantitative Performance Data

The efficacy of TAT-HA2-mediated delivery has been quantified in various studies. The following tables summarize key performance metrics.

| System | Cargo | Cell Line | Peptide/siRNA Ratio (molar) | Cellular Uptake (relative) | Endosomal Escape (%) | Gene Silencing (%) | Reference |

| Peptideplex | siRNA | SKOV3 | 10 | High | ~55 | ~35 | [3] |

| Multicomponent System (AuNP-siRNA-Peptide) | siRNA | SKOV3 | N/A | Higher than peptideplex | More efficient than peptideplex | ~45 | [3] |

| Conjugate System | siRNA | SKOV3 | N/A | N/A | N/A | ~45 | [3][7] |

| Peptide | Cargo | Cell Line | Concentration (µM) | Effect on Cell Viability | Reference |

| N-E5L-Tat(48-60) | N/A | HT-29, MCF-7 | 1-100 | Concentration-dependent cytotoxicity | [8] |

| TAT-HA2 | Gold Nanoparticles | HeLa | Not specified | Not specified | [10] |

Key Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of TAT-HA2

This protocol outlines the manual synthesis of a TAT-HA2 analogue using standard Fmoc chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Leu-OH, Fmoc-Ala-OH)

-

N,N-Dimethylformamide (DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (C-terminal) in DMF.

-

Add DIC and HOBt to activate the amino acid.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Wash the resin with DMF.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the TAT-HA2 sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using MALDI-TOF mass spectrometry.[6]

Preparation of TAT-HA2/siRNA Peptideplexes

This protocol describes the formation of complexes between the cationic TAT-HA2 peptide and anionic siRNA.

Materials:

-

TAT-HA2 peptide solution (in PBS, pH 7.4)

-

siRNA stock solution (in RNase-free water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

RNase-free water

Procedure:

-

Dilution: Dilute the TAT-HA2 peptide and siRNA stock solutions to the desired concentrations in their respective buffers.

-

Complexation:

-

To form peptideplexes at a specific N/P ratio (molar ratio of nitrogen in the peptide to phosphate (B84403) in the siRNA), mix the appropriate volumes of the peptide and siRNA solutions.[3]

-

For example, to achieve an N/P ratio of 10, mix the solutions in the calculated proportions.[3]

-

-

Incubation: Incubate the mixture at room temperature for 30 minutes to allow for electrostatic complexation.[3]

-

Characterization (Optional): The formation and stability of the peptideplexes can be confirmed by gel electrophoresis.[3]

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of TAT-HA2 or its formulations on cultured cells.

Materials:

-

Cells in culture (e.g., SKOV3, HT-29)

-

96-well plates

-

Cell culture medium

-

TAT-HA2 peptide or peptideplex solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[3]

-

Treatment: Remove the medium and add fresh medium containing various concentrations of the TAT-HA2 peptide or its formulations. Incubate for the desired time period (e.g., 24 hours).[8]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 560 nm using a plate reader.[8] Cell viability is calculated as a percentage relative to untreated control cells.

Cellular Uptake and Endosomal Escape Assay (Fluorescence Microscopy)

This protocol provides a method to visualize the cellular uptake and endosomal escape of a fluorescently labeled cargo delivered by TAT-HA2.

Materials:

-

Cells cultured on glass coverslips

-

Fluorescently labeled cargo (e.g., FITC-dextran)

-

TAT-HA2 peptide

-

Endosomal/lysosomal marker (e.g., LysoTracker Red)

-

Paraformaldehyde (PFA) for fixing

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a complex of TAT-HA2 and the fluorescently labeled cargo for a specific duration (e.g., 1-4 hours).

-

Endosomal Staining: In the last 30-60 minutes of incubation, add the endosomal/lysosomal marker to the medium.

-

Washing: Wash the cells with PBS to remove extracellular complexes.

-

Fixation and Staining: Fix the cells with 4% PFA, permeabilize if necessary, and stain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Co-localization of the cargo with the endosomal marker indicates endosomal entrapment, while diffuse cytoplasmic fluorescence of the cargo suggests successful endosomal escape.

Visualizations

Signaling and Experimental Workflow Diagrams

Caption: Mechanism of TAT-HA2 mediated intracellular delivery.

Caption: General experimental workflow for evaluating TAT-HA2.

Conclusion

The this compound represents a powerful and versatile tool for overcoming the challenges of intracellular drug delivery. Its dual-action mechanism, combining efficient cellular uptake with pH-dependent endosomal escape, makes it a valuable asset for the delivery of a wide array of therapeutic and diagnostic agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals looking to leverage the potential of this innovative delivery platform. Further research and optimization of TAT-HA2-based systems will undoubtedly continue to expand its applications in medicine and biotechnology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - 1 mg [anaspec.com]

- 6. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to TAT-HA2 Mediated Endosomal Escape

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The effective intracellular delivery of macromolecular therapeutics is frequently hindered by their entrapment within endosomal vesicles following cellular uptake. The TAT-HA2 fusion peptide is a sophisticated delivery agent engineered to overcome this critical barrier. This chimeric peptide synergistically combines the cell-penetrating capabilities of the HIV-1 Trans-Activator of Transcription (TAT) peptide with the pH-sensitive fusogenic properties of the influenza virus hemagglutinin subunit (HA2). This guide provides an in-depth examination of the molecular mechanisms underpinning TAT-HA2 mediated endosomal escape, presents quantitative data on its efficacy, details key experimental protocols for its characterization, and illustrates the core concepts with process diagrams.

Introduction: The Endosomal Escape Challenge

The delivery of therapeutic agents such as proteins, nucleic acids, and nanoparticles into the cytoplasm of target cells is a fundamental challenge in drug development.[1][2] While numerous strategies exist to enhance cellular uptake, many of these therapeutics are internalized via endocytosis, leading to their sequestration in endosomes.[3][4] These vesicles mature into late endosomes and eventually fuse with lysosomes, creating a degradative environment that can inactivate the therapeutic cargo before it reaches its cytosolic or nuclear target.[5] Therefore, facilitating the escape of therapeutics from these endosomal compartments is a rate-limiting step for successful intracellular delivery.[1][6]

The this compound: A Dual-Functionality Design

The TAT-HA2 peptide is a chimeric construct designed to address both cellular uptake and endosomal release.[5][7] It consists of two functionally distinct domains linked together.[8]

-

The TAT Domain: This domain is derived from the HIV-1 Trans-Activator of Transcription protein (typically residues 47-57, sequence: RKKRRQRRR). It is a well-characterized cell-penetrating peptide (CPP) that facilitates the cellular uptake of conjugated cargo.[9][10] The TAT domain interacts with negatively charged proteoglycans on the cell surface, triggering internalization through mechanisms such as lipid raft-dependent macropinocytosis.[11][12]

-

The HA2 Domain: This domain is the N-terminal fragment of the HA2 subunit of the influenza virus hemagglutinin protein (typically residues 1-20, sequence: GLFGAIAGFIEGGWTGMIDG).[8] It is a fusogenic peptide that undergoes a conformational change in response to the acidic environment of the maturing endosome.[13][14] This change is critical for destabilizing the endosomal membrane and allowing the cargo to escape into the cytoplasm.[11][12]

The standard sequence for a commercially available this compound is RRRQRRKKRGGDIMGEWGNEIFGAIAGFLG.[15][16]

Mechanism of TAT-HA2 Mediated Endosomal Escape

The process of TAT-HA2 mediated delivery can be described in a multi-step pathway, beginning with cellular entry and culminating in cytosolic release.

Cellular Uptake and Endosomal Sequestration

The positively charged TAT domain initiates contact with the cell surface, leading to the internalization of the TAT-HA2 peptide and its associated cargo into endocytic vesicles, often macropinosomes.[8][12] At the neutral pH of the extracellular environment, the HA2 domain remains in a non-fusogenic conformation.[17]

pH-Triggered Conformational Change of HA2

As the endosome matures, its internal pH drops from ~6.5 to ~5.0 due to the action of vacuolar H+-ATPases.[5] This acidification is the critical trigger for the HA2 domain. Protonation of specific glutamic and aspartic acid residues within the HA2 sequence induces a dramatic conformational change.[11] The peptide transitions from a random coil to an amphipathic α-helical structure.[13][18] This "spring-loaded" mechanism exposes hydrophobic residues that were previously buried.[17]

Endosomal Membrane Destabilization

The newly formed amphipathic helix of the HA2 domain inserts into the endosomal lipid bilayer.[3] This interaction disrupts the membrane integrity, leading to the formation of pores or transient membrane defects.[3][7] This destabilization allows the co-entrapped therapeutic cargo to be released from the endosome into the cytoplasm before lysosomal degradation can occur.

Quantitative Analysis of TAT-HA2 Activity

The efficacy of TAT-HA2 peptides is evaluated using various quantitative assays that measure membrane disruption and endosomal escape efficiency.

Hemolysis Assays

Red blood cells (RBCs) serve as a model system to assess the pH-dependent membrane-lytic activity of fusogenic peptides. The release of hemoglobin upon membrane rupture is measured spectrophotometrically.

| Peptide | pH | HD50 (µM)a | Fold Increase in Activity (pH 7.0 vs 4.0) | Reference |

| E5-TAT | 7.0 | ~2.6 | ~5 | [5] |

| E5-TAT | 4.0 | ~0.5 | [5] | |

| Fl-E5-TATb | 7.0 | ~10.2 | ~5.6 | [5] |

| Fl-E5-TATb | 4.0 | ~1.8 | [5] |

Endosomal Escape and Transfection Efficiency

The ultimate measure of success is the functional delivery of a cargo, such as siRNA, into the cytoplasm.

| Delivery System | siRNA Dose (nM) | Luciferase Suppression (%) | Endosomal Escape (%) | Reference |

| Peptideplex | 100 | ~35% (65% expression) | Not specified, but noted as poor | [11][12] |

| Multicomponent System | Not specified | Not specified | ~55% | [11] |

| Conjugate System | 100 | ~45% (55% expression) | Not specified, but noted as efficient | [11][12] |

| Lipofectamine RNAiMax | 100 | ~45% (55% expression) | Not specified | [11][12] |

These studies demonstrate that while TAT-HA2 is a promising vector, its performance is highly dependent on the formulation and method of attachment to the cargo.[11][12] The multicomponent system showed superior endosomal escape compared to simple peptideplexes, where the active HA2 domains might be sterically hindered.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Solid-Phase Synthesis of TAT-HA2 Peptide

TAT-HA2 peptides are typically synthesized using an automated peptide synthesizer following the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.[19]

-

Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide. Swell the resin in N,N-dimethylformamide (DMF) for 15-30 minutes.[20]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.[5][20]

-

Amino Acid Coupling: Pre-activate the first Fmoc-protected amino acid (the C-terminal Glycine in this case) with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an organic base such as DIEA (N,N-diisopropylethylamine) in DMF. Add this mixture to the resin and allow it to react for 1-2 hours.[5][20]

-

Wash and Test: Wash the resin with DMF. Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction (a negative test indicates success).[20]

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the TAT-HA2 sequence.[20]

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[20]

-

Purification and Verification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF).[19]

In Vitro Hemolysis Assay

This assay quantifies the pH-dependent membrane-disrupting activity of the peptide.[5]

-

RBC Preparation: Obtain fresh human red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS, pH 7.4) by centrifugation and resuspension to remove plasma components. Resuspend the final RBC pellet in PBS.

-

Assay Setup: Prepare a series of buffered solutions at different pH values (e.g., from pH 7.4 down to pH 5.0).

-

Incubation: In a 96-well plate, add the washed RBC suspension to each well. Add serial dilutions of the TAT-HA2 peptide to the wells at different pH values.

-

Controls: Include a negative control (RBCs in buffer only) and a positive control (RBCs with a strong detergent like Triton X-100 for 100% lysis).

-

Reaction: Incubate the plate at 37°C for 30-60 minutes.

-

Measurement: Pellet the intact RBCs by centrifugation. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm using a plate reader.

-

Calculation: Calculate the percentage of hemolysis relative to the positive control after subtracting the background from the negative control.

Calcein (B42510) Leakage Assay for Endosomal Escape

This fluorescence microscopy-based assay directly visualizes the disruption of endosomal membranes.[6][21]

-

Cell Culture: Plate cells (e.g., HeLa or HEK293) on glass-bottom dishes and culture overnight.

-

Calcein Loading: Incubate cells with a high concentration of calcein-AM (a cell-permeable, non-fluorescent precursor). Inside the cell, esterases cleave the AM group, trapping the highly fluorescent calcein in the cytoplasm. After loading, wash the cells and incubate them in fresh media, allowing the calcein to be sequestered into endosomes via fluid-phase endocytosis. This results in a punctate fluorescence pattern as the calcein is self-quenched at high concentrations within the vesicles.

-

Peptide Treatment: Add the TAT-HA2 peptide or TAT-HA2-cargo complex to the cells and incubate for several hours to allow for uptake.

-

Imaging: Wash the cells with fresh media. Image the cells using a fluorescence microscope.

-

Analysis: Endosomal escape is indicated by a shift from a punctate fluorescence pattern (calcein trapped in endosomes) to a diffuse, bright green fluorescence throughout the cytoplasm (calcein released and de-quenched). Quantify the change in fluorescence distribution using image analysis software.

Split Luciferase Assay for Quantifying Cytosolic Delivery

This highly sensitive biochemical assay provides a quantitative measure of cargo delivery to the cytosol.[1][2]

-

Cell Line Engineering: Stably transfect a cell line to express the large fragment (LgBiT) of a split NanoLuciferase enzyme. This fragment is often fused to a cytosolic protein like actin to ensure it remains in the cytoplasm.[2]

-

Cargo Preparation: Chemically conjugate the small, complementary fragment (HiBiT) of the luciferase to the therapeutic cargo of interest (e.g., a protein or nanoparticle).[2]

-

Delivery: Formulate the HiBiT-cargo with the TAT-HA2 delivery peptide and incubate with the engineered LgBiT-expressing cells.

-

Lysis and Measurement: After the incubation period, wash the cells, lyse them, and add the luciferase substrate (furimazine).

-

Quantification: Measure the resulting luminescence using a luminometer. The light signal is directly proportional to the amount of HiBiT-cargo that has escaped the endosome and reconstituted a functional luciferase enzyme by binding to the cytosolic LgBiT.[2]

-

Standard Curve: Generate a standard curve using known concentrations of purified HiBiT peptide to convert luminescence units into absolute molar quantities of delivered cargo.

References

- 1. Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Perspectives on Direct Visualization of Endosomal Rupture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound - 1 mg [anaspec.com]

- 9. researchgate.net [researchgate.net]

- 10. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stability of HA2 Prefusion Structure and pH-Induced Conformational Changes in the HA2 Domain of H3N2 Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound | C149H243N53O39S | CID 168445865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. peptide.com [peptide.com]

- 21. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TAT Peptide in Cell Penetration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plasma membrane represents a formidable barrier to the intracellular delivery of many therapeutic molecules. Overcoming this barrier is a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising strategy to enhance the cellular uptake of a wide range of cargo molecules. Among the most extensively studied and utilized CPPs is the Trans-Activator of Transcription (TAT) peptide, derived from the human immunodeficiency virus type 1 (HIV-1) TAT protein.[1][2] This technical guide provides a comprehensive overview of the role of the TAT peptide in cell penetration, with a focus on its mechanisms of action, quantitative delivery efficiency, and the experimental protocols used to evaluate its function.

The TAT peptide is a short, cationic peptide with the amino acid sequence GRKKRRQRRRPQ.[1] Its high positive charge is crucial for its initial interaction with the negatively charged cell surface.[3][4] TAT peptides have demonstrated the ability to transport a diverse array of cargo molecules, including small molecules, peptides, proteins, nucleic acids, and nanoparticles, across the cell membrane, making them a versatile tool in research and therapeutic development.[1][5][6]

Mechanisms of TAT Peptide-Mediated Cell Penetration

The precise mechanism by which the TAT peptide traverses the cell membrane is a subject of ongoing research and appears to be dependent on several factors, including the concentration of the peptide, the nature and size of the cargo, and the cell type.[1][2][4] Two primary pathways have been proposed: direct translocation and endocytosis.

Direct Translocation

This energy-independent process involves the direct movement of the TAT peptide and its cargo across the plasma membrane.[2][7] One proposed model for direct translocation is the formation of transient pores or "worm-holes" in the membrane.[7] This mechanism is thought to be initiated by the electrostatic interaction between the cationic TAT peptide and the anionic components of the cell membrane, leading to membrane destabilization and the formation of a transient opening through which the peptide and its cargo can pass. Another model suggests the formation of inverted micelles, where the peptide is encapsulated within a lipid structure that facilitates its passage through the hydrophobic core of the membrane.[8]

Endocytosis

Endocytosis is an energy-dependent process where the cell internalizes substances by engulfing them in a vesicle.[2][6][8] Several endocytic pathways have been implicated in the uptake of TAT peptides, and it is likely that multiple pathways can operate simultaneously.[9]

-

Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes and is often induced by the interaction of TAT with the cell surface.[2][8] It is considered a major pathway for the internalization of TAT and its cargo.[10]

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles. Some studies have suggested the involvement of this pathway in TAT peptide uptake.[9]

-

Caveolae-Mediated Endocytosis: This pathway utilizes small, flask-shaped invaginations of the plasma membrane called caveolae. Evidence also points to the contribution of this pathway to the cellular entry of TAT-fusion proteins.[9]

The prevailing view is that both direct translocation and endocytosis contribute to TAT-mediated cell penetration, with their relative importance being influenced by the experimental conditions.[4] At low concentrations, direct translocation may be the dominant mechanism, while at higher concentrations, endocytosis becomes more prominent.[4]

Quantitative Data on TAT Peptide-Mediated Delivery

The efficiency of TAT-mediated cargo delivery can vary significantly depending on the cell type, the cargo molecule, and the specific experimental conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: In Vitro Cellular Uptake of TAT-Conjugated Cargo

| Cargo | Cell Line | Concentration | Incubation Time | Uptake Efficiency/Fold Increase | Reference |

| Porphyrin | A549 | 10 µM | 24 h | Higher cellular internalization compared to porphyrin alone | [1] |

| 5-FAM (hydrophilic) | MCF-7 | 5 µM | 2 h | Greatly improved cellular uptake with hydrophobic modification of TAT | [11] |

| Doxorubicin (B1662922) | KB-V1 (drug-resistant) | 5 µM | 2 h | Enhanced cellular uptake compared to doxorubicin alone | [11] |

| FITC-Streptavidin | HeLa | 0.2 µM | 90 min | Tat as an effective protein transduction vector when coupled to proteins | [3] |

| GFP | Primary Astrocytes | Not specified | Not specified | Significantly enhanced delivery into astrocytes | [12] |

| FITC-labeled peptides | MCF-7 | 50 µM | 4 h | Time-dependent increase in internalization | [13] |

Table 2: In Vivo Biodistribution of TAT-Conjugated Cargo

| Cargo | Animal Model | Administration Route | Time Point | Organ with Highest Uptake (%ID/g) | Reference |

| 68Ga-Porphyrin | Mice | Intravenous | 60 min | Tumor (6.32 ± 1.24) | [1] |

| 125I-Biotin | Rats | Intravenous | Not specified | High systemic clearance (29 ± 4 mL/min/kg) | [14][15] |

| Magnetic Nanoparticles | Mice | Intravenous | Not specified | Liver and Spleen | [16] |

Table 3: Cytotoxicity of TAT Peptides

| Peptide/Conjugate | Cell Line | Concentration | Assay | Result | Reference |

| Porphyrin-TAT | A549 | 0.5 - 10 µM | MTT | Enhanced light-dependent toxicity compared to porphyrin alone | [1] |

| C8-Tat | KB-3-1, KB-V1 | 5 and 15 µM | SRB | Low toxicity | [11] |

| TAT-Doxil | B16-F10, HeLa | 1 µg/ml Doxorubicin | CellTiter Blue | Increased cytotoxicity compared to Doxil alone | [7] |

| TAT peptide | HeLa | up to 50 µM | WST-1 | Non-toxic | [3] |

Experimental Protocols

Accurate assessment of TAT peptide-mediated cell penetration requires robust and well-controlled experimental protocols. The following sections provide detailed methodologies for key experiments.

Cell Uptake Assay using Fluorescence Microscopy

This protocol allows for the qualitative and semi-quantitative assessment of the intracellular localization of fluorescently labeled TAT conjugates.

Materials:

-

Cells of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescently labeled TAT-cargo conjugate (e.g., FITC-TAT)

-

Unconjugated fluorescent label (control)

-

Hoechst or DAPI nuclear stain

-

Paraformaldehyde (PFA) for fixation

-

Mounting medium

-

Glass coverslips and microscope slides

-

Fluorescence microscope

Protocol:

-

Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.

-

Remove the culture medium and wash the cells twice with PBS.

-

Add fresh, serum-free medium containing the fluorescently labeled TAT-cargo conjugate at the desired concentration (e.g., 5 µM). As a control, treat a separate set of cells with the unconjugated fluorescent label at the same molar concentration.

-

Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

-

After incubation, remove the treatment solution and wash the cells three times with cold PBS to remove non-internalized peptide.

-

To remove membrane-bound peptides, incubate the cells with a brief trypsin-EDTA wash (0.05%) for 3-5 minutes, followed by neutralization with complete medium and washing with PBS.[9][13]

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the cell nuclei by incubating with Hoechst or DAPI solution for 5-10 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using a suitable mounting medium.

-

Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain. Capture images for analysis.

Quantitative Cell Uptake Assay using Flow Cytometry

This protocol provides a quantitative measure of the cellular uptake of fluorescently labeled TAT conjugates in a large population of cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

PBS

-

Fluorescently labeled TAT-cargo conjugate

-

Unconjugated fluorescent label (control)

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

On the day of the experiment, remove the medium and wash the cells twice with PBS.

-

Add fresh, serum-free medium containing the fluorescently labeled TAT-cargo conjugate at the desired concentration. Include an untreated control and a control with the unconjugated fluorophore.

-

Incubate for the desired time at 37°C.

-

After incubation, aspirate the medium and wash the cells twice with cold PBS.

-

Harvest the cells by trypsinization.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in cold PBS.

-

Analyze the cell suspension using a flow cytometer, acquiring at least 10,000 events per sample. The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.[13]

Cytotoxicity Assay using MTT

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and is used to assess the cytotoxicity of the TAT peptide and its conjugates.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

TAT peptide or TAT-cargo conjugate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to attach overnight.

-

Prepare serial dilutions of the TAT peptide or TAT-cargo conjugate in complete medium.

-

Remove the medium from the cells and add 100 µL of the peptide solutions at various concentrations. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

-

After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[5]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathways and Cellular Entry Mechanisms

Caption: Proposed mechanisms of TAT peptide-mediated cell entry.

Experimental Workflow for Assessing TAT-Mediated Delivery

Caption: A typical experimental workflow for evaluating TAT-mediated cargo delivery.

Factors Influencing TAT Peptide Uptake Efficiency

Caption: Key factors influencing the efficiency of TAT peptide-mediated cellular uptake.

Conclusion

The TAT peptide remains a powerful and widely used tool for intracellular delivery in both basic research and for therapeutic applications. Its ability to transport a diverse range of cargo molecules across the cell membrane has opened up new possibilities for drug targeting and gene therapy. While the precise mechanisms of its entry are still being fully elucidated, it is clear that a combination of direct translocation and endocytic pathways are involved. The efficiency of TAT-mediated delivery is influenced by a multitude of factors, highlighting the need for careful optimization and characterization for each specific application. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively and qualitatively assess the efficacy of TAT-mediated cell penetration in their own systems. As research continues to unravel the complexities of its interaction with cells, the rational design of more efficient and specific TAT-based delivery systems holds great promise for the future of medicine.

References

- 1. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Tat Peptide Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT (Assay protocol [protocols.io]

- 7. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics and delivery of tat and tat-protein conjugates to tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Core Function of the HA2 Fusogenic Peptide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the influenza virus hemagglutinin subunit 2 (HA2) fusogenic peptide, a critical component in the viral entry process. A comprehensive understanding of its mechanism is paramount for the development of novel antiviral therapeutics. This document details the structure-function relationship of the HA2 peptide, the molecular choreography of membrane fusion, and the key experimental protocols used to investigate its activity.

Introduction: The Role of HA2 in Viral Entry

Influenza virus, an enveloped virus, relies on the fusion of its lipid envelope with the host cell's endosomal membrane to release its genetic material into the cytoplasm, a crucial step for infection.[1][2][3] This membrane fusion is orchestrated by the viral surface glycoprotein, hemagglutinin (HA).[4] HA is a homotrimeric protein, with each monomer consisting of two disulfide-linked subunits, HA1 and HA2, which are formed by the proteolytic cleavage of a precursor protein, HA0.[4] The HA1 subunit is responsible for binding to sialic acid receptors on the host cell surface, initiating endocytosis. The HA2 subunit, on the other hand, contains the highly conserved fusogenic peptide at its N-terminus, which is the primary mediator of membrane fusion.[5][6]

The fusion process is triggered by the acidic environment of the late endosome (pH 5.0-5.5).[7] This low pH induces a dramatic and irreversible conformational change in the HA2 subunit, exposing the fusogenic peptide and enabling it to insert into the target endosomal membrane.[4][7] This insertion is the first step in a series of events that brings the viral and endosomal membranes into close apposition, ultimately leading to the formation of a fusion pore and the release of the viral ribonucleoproteins (vRNPs) into the cytoplasm.

The Molecular Mechanism of HA2-Mediated Fusion

The fusogenic activity of the HA2 peptide is intricately linked to its structure and the profound conformational changes it undergoes.

The Pre-Fusion Conformation

At neutral pH, the HA2 fusogenic peptide is concealed within the trimeric HA stalk, tucked into a hydrophobic pocket. This prevents premature fusion at the cell surface. The HA2 subunit itself exists in a folded conformation, featuring a "spring-loaded" mechanism where a significant amount of potential energy is stored.[4]

The pH-Triggered Conformational Change

Upon acidification of the endosome, protonation of specific histidine residues in the HA trimer destabilizes the pre-fusion conformation.[8] This triggers a large-scale, irreversible conformational change in HA2. The most significant feature of this rearrangement is the extension of a long alpha-helix, projecting the N-terminal fusogenic peptide approximately 100 Å away from the viral membrane towards the endosomal membrane.

Diagram: pH-Induced Conformational Change of Hemagglutinin (HA)

Caption: Conformational change of HA from its pre-fusion to post-fusion intermediate state.

Membrane Insertion and Fusion Pore Formation

The exposed fusogenic peptide, being hydrophobic, inserts into the outer leaflet of the endosomal membrane. This anchors the virus to the host cell membrane. Subsequently, the HA2 trimer is thought to fold back on itself, pulling the viral and endosomal membranes together. This close apposition overcomes the energetic barrier for membrane fusion, leading to a series of lipid rearrangements:

-

Hemifusion: The outer leaflets of the two membranes merge, forming a "hemifusion stalk" and then a "hemifusion diaphragm".[9]

-

Fusion Pore Formation: The hemifusion diaphragm ruptures, creating a fusion pore that connects the viral interior with the host cell cytoplasm.[7]

-

Pore Widening: The fusion pore expands, allowing the passage of the viral genome into the host cell.

Diagram: HA2-Mediated Membrane Fusion Pathway

Caption: Stepwise process of influenza virus membrane fusion mediated by HA2.

Quantitative Analysis of HA2 Fusogenic Peptide Activity

The function of the HA2 fusogenic peptide is highly sensitive to its amino acid sequence. Mutations within this region can significantly impact the efficiency and pH threshold of membrane fusion.

| Mutation | Position | Effect on Fusion | pH of Fusion | Reference |

| G1V | 1 | Abolishes fusion | - | (Qiao et al., 1999) |

| G1E | 1 | Abolishes fusion | - | [10] |

| W21A | 21 | Reduced fusion activity | Higher pH required | (Kielian & White, 1986) |

| Y22A | 22 | Reduced fusion activity | Higher pH required | (Kielian & White, 1986) |

| G23A | 23 | Reduced fusion activity | Higher pH required | (Kielian & White, 1986) |

This table is a summary of representative data and is not exhaustive. The precise quantitative effects can vary depending on the experimental system and influenza virus strain.

Experimental Protocols for Studying HA2 Function

Several in vitro and cell-based assays are employed to dissect the mechanism of HA2-mediated membrane fusion.

Lipid Mixing Assay (R18 Dequenching)

This assay measures the merging of the outer leaflets of viral and target membranes (hemifusion).

Principle: The lipophilic fluorescent probe octadecylrhodamine B chloride (R18) is incorporated into the viral membrane at a self-quenching concentration. Upon fusion with an unlabeled target membrane (e.g., liposomes or red blood cell ghosts), the R18 is diluted, leading to an increase in fluorescence intensity (dequenching).[11]

Detailed Methodology:

-

Labeling of Virus:

-

Incubate purified influenza virus with a solution of R18 in ethanol (B145695) for 1 hour at room temperature with gentle shaking.

-

Remove unincorporated R18 by gel filtration using a Sephadex G-75 column equilibrated with phosphate-buffered saline (PBS).

-

-

Preparation of Target Liposomes:

-

Prepare large unilamellar vesicles (LUVs) composed of a lipid mixture mimicking the endosomal membrane (e.g., POPC, cholesterol) by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

-

Fusion Assay:

-

In a fluorometer cuvette, mix the R18-labeled virus with the target liposomes in a neutral pH buffer.

-

Initiate fusion by rapidly lowering the pH of the solution to the desired acidic value (e.g., pH 5.0) by adding a small volume of a pre-titrated acidic buffer.

-

Monitor the increase in R18 fluorescence over time at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Normalize the fluorescence signal by determining the maximum fluorescence after adding a detergent (e.g., Triton X-100) to completely dequench the R18. The extent of fusion is expressed as a percentage of the maximum dequenching.

-

Diagram: Workflow for R18 Dequenching Lipid Mixing Assay

Caption: Workflow of the R1t8 dequenching assay for lipid mixing.

Content Mixing Assay

This assay measures the complete fusion of viral and target membranes, leading to the formation of a fusion pore and the transfer of luminal contents.

Principle: A water-soluble fluorescent dye (e.g., calcein) is encapsulated within the target liposomes at a self-quenching concentration. Upon fusion with the virus, the dye is released into the larger volume, leading to dequenching and an increase in fluorescence.

Detailed Methodology:

-

Preparation of Dye-Loaded Liposomes:

-

Prepare LUVs in a buffer containing a high concentration of the fluorescent dye (e.g., 50 mM calcein).

-

Remove unencapsulated dye by gel filtration.

-

-

Fusion Assay:

-

Mix the dye-loaded liposomes with the virus in a fluorometer cuvette at neutral pH.

-

Initiate fusion by lowering the pH.

-

Monitor the increase in fluorescence of the content marker over time.

-

-

Data Analysis:

-

Normalize the fluorescence signal by lysing the liposomes with a detergent to achieve maximum dequenching.

-

Single-Virion Fusion Assay

This advanced technique allows for the real-time observation of individual fusion events, providing detailed kinetic information.[1][2][7][12][13]

Principle: Fluorescently labeled viruses are tethered to a supported lipid bilayer. Total internal reflection fluorescence (TIRF) microscopy is used to visualize individual virions. Fusion is triggered by a rapid change in pH, and the dequenching of a membrane dye (for hemifusion) or the release of a content marker is monitored for each individual virus particle.[7][13]

Detailed Methodology:

-

Preparation of Supported Lipid Bilayer:

-

Form a planar lipid bilayer on a glass coverslip.

-

-

Virus Labeling and Tethering:

-

Label the virus with a lipophilic dye (e.g., R18) and a content marker (e.g., a fluorescently tagged protein).

-

Tether the labeled virions to the supported lipid bilayer via specific interactions (e.g., biotin-streptavidin).

-

-

Microscopy and Fusion Triggering:

-

Image the tethered virions using TIRF microscopy.

-

Use a microfluidic flow cell to rapidly exchange the buffer and lower the pH to trigger fusion.

-

-

Data Acquisition and Analysis:

-

Record time-lapse images of the fluorescence signals from individual virus particles.

-

Analyze the traces to determine the kinetics of hemifusion and fusion pore formation for each event.

-

Conclusion and Future Directions

The HA2 fusogenic peptide is a remarkable molecular machine that undergoes a precisely orchestrated series of conformational changes to mediate the critical step of viral entry. The experimental approaches detailed in this guide provide a robust framework for investigating the intricate mechanism of HA2-mediated membrane fusion. A deeper understanding of these processes at the molecular level is essential for the rational design of novel antiviral drugs that target this crucial stage of the influenza virus life cycle. Future research will likely focus on high-resolution structural studies of fusion intermediates, the development of more sophisticated single-molecule techniques, and the identification of small molecules that can inhibit the fusogenic activity of HA2.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Stability of HA2 Prefusion Structure and pH-Induced Conformational Changes in the HA2 Domain of H3N2 Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on influenza haemagglutinin fusion peptide mutants generated by reverse genetics | The EMBO Journal [link.springer.com]

- 6. An Early Stage of Membrane Fusion Mediated by the Low pH Conformation of Influenza Hemagglutinin Depends upon Membrane Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Pathway of Membrane Fusion Catalyzed by Influenza Hemagglutinin: Restriction of Lipids, Hemifusion, and Lipidic Fusion Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Role of a Transbilayer pH Gradient in the Membrane Fusion Activity of the Influenza Virus Hemagglutinin: Use of the R18 Assay to Monitor Membrane Merging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring single-virus fusion kinetics using an assay for nucleic acid exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single-particle fusion of influenza viruses reveals complex interactions with target membranes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the pH-Dependent Conformational Change of the Influenza HA2 Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical pH-dependent conformational change of the influenza virus hemagglutinin (HA) subunit HA2, a pivotal event in viral entry and membrane fusion. Understanding the molecular mechanics of this process is essential for the development of novel antiviral therapeutics. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols for investigating this phenomenon.

The Mechanism of HA2-Mediated Membrane Fusion

Influenza virus enters host cells via endocytosis. The acidic environment of the late endosome, with a pH of approximately 5.0-5.5, triggers a dramatic and irreversible conformational change in the HA2 subunit of the hemagglutinin protein.[1] This structural rearrangement is essential for the fusion of the viral and endosomal membranes, allowing the release of the viral genome into the host cell cytoplasm.[2]

The HA protein is a homotrimer, with each monomer consisting of a receptor-binding HA1 subunit and a membrane-anchored HA2 subunit. In its native, pre-fusion state at neutral pH, the HA2 subunit exists in a metastable conformation.[3] A key feature of this pre-fusion state is the "spring-loaded" model, where the fusion peptide, a highly conserved hydrophobic N-terminal region of HA2, is buried within the trimer interface.[1]

Upon acidification, protonation of specific amino acid residues, particularly conserved histidines within the HA2 stalk and hinge regions, is thought to act as a pH sensor, initiating the conformational change.[4][5] This leads to the dissociation of the HA1 globular domains and the dramatic extension of the HA2 subunit, which refolds into a stable, extended coiled-coil structure.[1] This refolding projects the previously concealed fusion peptide towards the endosomal membrane, into which it inserts. The HA2 subunit then folds back on itself, forming a thermostable six-helix bundle. This jack-knifing motion brings the viral and endosomal membranes into close proximity, overcoming the energy barrier for membrane fusion and leading to the formation of a fusion pore.

Below is a diagram illustrating the key steps in the pH-dependent conformational change of the HA2 peptide.

Caption: pH-dependent conformational change of HA2.

Quantitative Data on the HA2 Conformational Change

The pH-induced conformational change of HA2 has been characterized by various biophysical techniques, yielding quantitative data on the transition midpoint and changes in secondary structure.

| Parameter | Value | Method | Reference |

| pH of Fusion Activation | |||

| H3N2 (X-31) | ~5.5 | Circular Dichroism | [1] |

| H5N1 | 5.3 - 5.9 | Cell-based fusion assays | [6] |

| 2009 H1N1 | 5.5 | Cell-based fusion assays | [2] |

| Secondary Structure Change (pH 7 to pH 4) | |||

| α-helix content | Increases significantly | Circular Dichroism | [1] |

| Random coil content | Decreases | FTIR | [1] |

| β-sheet character | Can increase due to aggregation in the absence of membranes | FTIR | [1] |

| Thermodynamic Parameters | |||

| Stability of post-fusion EHA2 vs. TBHA2 | EHA2 is more stable | X-ray crystallography | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the pH-dependent conformational change of the HA2 peptide.

Circular Dichroism (CD) Spectroscopy

Circular dichroism is a powerful technique for monitoring changes in the secondary structure of proteins in solution.[8]

Experimental Workflow:

References

- 1. Stability of HA2 Prefusion Structure and pH-Induced Conformational Changes in the HA2 Domain of H3N2 Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Stability of HA2 Prefusion Structure and pH-Induced Conformational Changes in the HA2 Domain of H3N2 Hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Dynamics Investigation of the Influenza Hemagglutinin Conformational Changes in Acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The pH of Activation of the Hemagglutinin Protein Regulates H5N1 Influenza Virus Replication and Pathogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N- and C-terminal residues combine in the fusion-pH influenza hemagglutinin HA2 subunit to form an N cap that terminates the triple-stranded coiled coil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Intracellular Trafficking of TAT-HA2 Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies related to the intracellular trafficking of TAT-HA2 conjugates. This information is critical for the development of effective drug delivery systems that can overcome cellular barriers and deliver therapeutic payloads to the cytosol.

The human immunodeficiency virus-1 trans-activator of transcription (TAT) peptide is a cell-penetrating peptide (CPP) renowned for its ability to ferry a wide range of molecular cargo across the cell membrane.[1][2] Concurrently, the influenza virus hemagglutinin subunit HA2 is a fusogenic peptide that facilitates the escape of these conjugates from endosomal vesicles, a critical step for cytoplasmic delivery.[3][4] The synergistic action of these two peptides forms a potent system for intracellular drug delivery.

Core Concepts in TAT-HA2 Trafficking

The intracellular journey of TAT-HA2 conjugates is a multi-step process that begins with attachment to the cell surface and culminates in the release of the cargo into the cytoplasm. The TAT moiety, rich in basic amino acids, interacts with negatively charged proteoglycans on the cell surface, triggering internalization primarily through macropinocytosis.[5][6][7]

Once inside the cell, the conjugate is enclosed within an endosome. As the endosome matures, its internal pH drops. This acidification is the trigger for the HA2 peptide. At low pH, the glutamic acid residues in HA2 become protonated, inducing a conformational change in the peptide that allows it to insert into and destabilize the endosomal membrane.[3][4] This disruption of the endosomal membrane facilitates the escape of the TAT-HA2 conjugate into the cytoplasm, where the therapeutic cargo can then exert its biological function.

Quantitative Analysis of TAT-HA2-Mediated Delivery

The efficiency of cellular uptake and endosomal escape of TAT-HA2 conjugates has been quantified in numerous studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of the performance of these systems under various conditions.

| Cargo | Cell Line | Uptake Enhancement (Fold Increase) | Endosomal Escape Efficiency (%) | Reference |

| Gold Nanoparticles | HeLa | ~6-fold with 1% TAT | - | [5] |

| Peptide-siRNA complexes (Peptideplexes) | SKOV3 | - | ~55% | [3][4] |

| TAT-Cre recombinase | tex.loxP.EG | Improved delivery with dTAT-HA2 | - | [5][6] |

| Gold Nanoparticles | HeLa | >2-fold with HA2 alone | - | [5] |

Experimental Protocols

A variety of experimental techniques are employed to study the intracellular trafficking of TAT-HA2 conjugates. Below are detailed methodologies for key experiments cited in the literature.

Quantification of Cellular Uptake by Flow Cytometry

This protocol is adapted from studies quantifying the cellular accumulation of fluorescently labeled TAT-HA2 conjugates.[3][4]

a. Labeling of TAT-HA2 Peptides:

-

Dissolve the TAT-HA2 peptide in 50 mM borate (B1201080) buffer (pH 8.5) to a final concentration of 1 mg/mL.

-

Prepare a 1 mg/mL solution of NHS-Fluorescein (or another suitable NHS-ester fluorescent dye) in dimethyl sulfoxide (B87167) (DMSO).

-

Mix the peptide and dye solutions and react for 3 hours at room temperature.

-

Remove unreacted dye using a polyacrylamide gel desalting column.

-

Concentrate the labeled peptide solution using a speed vacuum.

b. Cell Culture and Incubation:

-

Seed cells (e.g., SKOV3) in a 24-well plate at a density of 5 x 10^4 cells/well and culture overnight.

-

Prepare TAT-HA2 conjugates with the desired cargo (e.g., siRNA) at various ratios.

-

Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

-

Add the conjugate-containing medium to the cells and incubate for the desired time points (e.g., 1, 2, 4, 6 hours).

c. Flow Cytometry Analysis:

-

After incubation, wash the cells twice with cold PBS.

-

Detach the cells using trypsin-EDTA.

-

Resuspend the cells in 500 µL of PBS containing 1% fetal bovine serum.

-